molecular formula C22H24FNO3 B3026169 Magl-IN-1

Magl-IN-1

Cat. No.: B3026169
M. Wt: 369.4 g/mol
InChI Key: WUUBZNFATQKRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MAGL-IN-1 is a potent, selective, reversible, and competitive inhibitor of monoacylglycerol lipase. Monoacylglycerol lipase is an enzyme involved in the hydrolysis of 2-arachidonoylglycerol, an endocannabinoid that plays a crucial role in the regulation of various physiological processes, including pain, inflammation, and neuroprotection . This compound has shown significant potential in scientific research, particularly in the fields of neurology, oncology, and metabolic disorders.

Mechanism of Action

Target of Action

Magl-IN-1 is a potent, selective, reversible, and competitive inhibitor of Monoacylglycerol Lipase (MAGL) . MAGL is an enzyme that plays a pivotal role in the degradation of monoacylglycerols, particularly 2-arachidonoylglycerol (2-AG), a key endocannabinoid involved in modulating various physiological processes such as pain sensation, appetite regulation, and immune responses .

Mode of Action

This compound works by binding to the active site of the MAGL enzyme, thereby blocking its ability to hydrolyze 2-AG into arachidonic acid and glycerol . This inhibition leads to an accumulation of 2-AG in the brain and peripheral tissues, which can activate cannabinoid receptors (CB1 and CB2) more effectively . The activation of these receptors contributes to various physiological responses, including analgesia, anti-inflammatory effects, and neuroprotection .

Biochemical Pathways

MAGL controls the level of free fatty acids (FFAs) which play a major role in tumorigenesis . By inhibiting MAGL, this compound increases the levels of 2-AG, thereby enhancing endocannabinoid signaling and offering a range of potential clinical applications . The precise mechanism of action involves the inhibition of the serine hydrolase activity of MAGL, which is essential for the hydrolysis of monoacylglycerols .

Pharmacokinetics

Some recent identified irreversible inhibitors present a good pharmacokinetic profile and are highly effective in reducing inflammation in vivo .

Result of Action

This compound exhibits anti-proliferative effects against human breast, colorectal, and ovarian cancer cells . It has been found to reduce neuroinflammation, decrease amyloid-beta plaque formation, and improve cognitive function . These effects are attributed to the anti-inflammatory and neuroprotective properties of elevated 2-AG levels .

Action Environment

Environmental factors such as light, temperature, and pollution could potentially alter our DNA and gene expression, particularly as climate change continues . These factors could influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Magl-IN-1 interacts with MAGL, inhibiting its activity . MAGL is a serine hydrolase that catalyzes the degradation of 2-AG, a major endocannabinoid . By inhibiting MAGL, this compound increases the levels of 2-AG while reducing the levels of arachidonic acid and prostaglandins . This modulation of biochemical reactions can have significant effects on cellular processes and functions.

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to exhibit anti-proliferative effects against human breast, colorectal, and ovarian cancer cells . It also influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to MAGL and inhibiting its activity . This inhibition prevents the degradation of 2-AG, leading to increased levels of this endocannabinoid and decreased levels of arachidonic acid and prostaglandins . This can result in changes in gene expression and alterations in cell signaling pathways .

Temporal Effects in Laboratory Settings

This compound has been found to be stable in both human and mouse plasma . Its effects on cellular function have been observed in both in vitro and in vivo studies . Over time, the inhibition of MAGL by this compound can lead to significant changes in cellular function, including reduced cell proliferation .

Metabolic Pathways

This compound is involved in the endocannabinoid metabolic pathway. By inhibiting MAGL, it prevents the degradation of 2-AG, leading to increased levels of this endocannabinoid . This can affect metabolic flux and metabolite levels, influencing various cellular processes .

Subcellular Localization

Given that it targets MAGL, a membrane-bound α/β serine hydrolase , it is likely that this compound localizes to the same subcellular compartments where MAGL is found

Preparation Methods

The synthesis of MAGL-IN-1 involves several steps, including the preparation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .

Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but with optimized reaction conditions and purification techniques to ensure high yield and purity. These methods may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

MAGL-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .

Properties

IUPAC Name

[1-(2-fluoro-5-hydroxybenzoyl)piperidin-4-yl]-(4-propan-2-ylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FNO3/c1-14(2)15-3-5-16(6-4-15)21(26)17-9-11-24(12-10-17)22(27)19-13-18(25)7-8-20(19)23/h3-8,13-14,17,25H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUBZNFATQKRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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